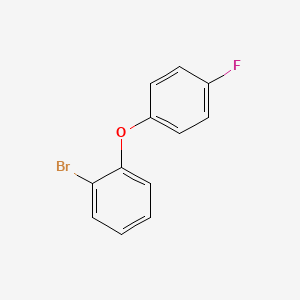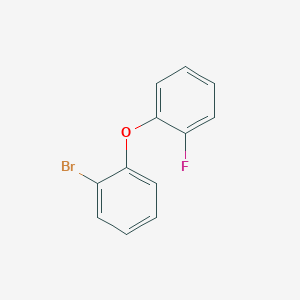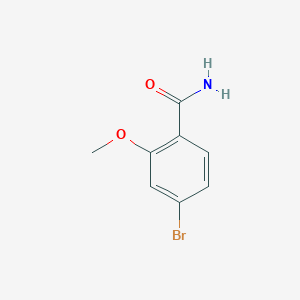
4-Bromo-2-methoxybenzamide
Descripción general
Descripción
4-Bromo-2-methoxybenzamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of this compound.
Synthesis Analysis
The synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, involves multiple steps starting from 4-bromo-2-fluorotoluene. This process includes bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in a final product with high purity . This suggests that the synthesis of this compound could also involve a multi-step process, potentially starting from similar brominated aromatic precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide shows that it crystallizes in two polymorphs, both belonging to the monoclinic system, with specific space groups and cell parameters . This indicates that this compound may also exhibit polymorphism with different crystalline forms.
Chemical Reactions Analysis
The chemical behavior of this compound can be inferred from studies on similar compounds. For example, the synthesis of 4-Methoxybenzamidinium bromide involves the reaction of 4-methoxybenzamidine with hydrobromic acid, leading to a salt that forms a three-dimensional hydrogen-bonded supramolecular network . This suggests that this compound could also participate in hydrogen bonding and form stable supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from related compounds. For instance, the study of synthon modularity in cocrystals of 4-Bromobenzamide with dicarboxylic acids reveals the presence of type I and type II halogen···halogen interactions . This implies that this compound may also engage in halogen bonding, which could influence its physical properties and reactivity.
Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging
4-Bromo-2-methoxybenzamide derivatives have been explored in the context of radiolabeled compounds for medical imaging. One study focused on radioiodination of such compounds for potential use in gamma-emission tomography. This research highlighted a specific compound with high affinity and selectivity for 5HT2-receptors, showing promise in brain imaging applications (Mertens et al., 1994).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been investigated for various therapeutic applications. For instance, one compound demonstrated antidiabetic effects through PPARα/γ dual activation in animal models, suggesting potential use in managing type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Antiviral Research
Compounds structurally related to this compound have shown activity against viruses. A study synthesized N-phenylbenzamide derivatives and identified compounds with significant anti-enterovirus 71 activities, indicating potential development pathways for antiviral drugs (Ji et al., 2013).
Antimicrobial Activity
Research on this compound derivatives has also extended to antibacterial applications. Novel derivatives have been synthesized and tested for their ability to inhibit bacterial cell division, showing efficacy against various Gram-positive and Gram-negative bacteria (Wang et al., 2015).
Chemical Synthesis and Characterization
In the field of chemistry, studies have focused on the synthesis and characterization of various derivatives. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate was carried out, demonstrating the chemical versatility and potential for further derivative exploration (Chen, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYKCTGCJDBWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594034 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
812667-44-0 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


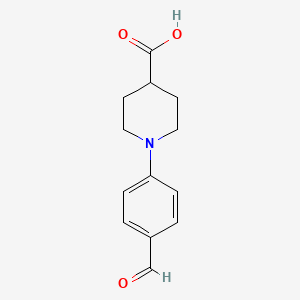
![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

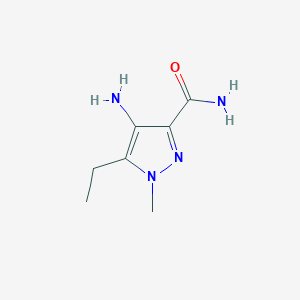

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
